
3,4-Diaminopyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Amifampridine can be synthesized through various methods. One common method involves the reaction of 3,4-dichloropyridine with ammonia to produce pyridine-3,4-diamine . The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of chlorine atoms with amino groups.
Industrial Production Methods
In industrial settings, the production of amifampridine often involves the crystallization of amifampridine phosphate from a solution in water . This process may require purification steps such as recrystallization to achieve high purity levels. The reaction conditions are optimized to ensure a smooth and efficient production process.
Chemical Reactions Analysis
Types of Reactions
Amifampridine undergoes various chemical reactions, including:
Oxidation: Amifampridine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert amifampridine to its reduced forms.
Substitution: Amifampridine can participate in substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amifampridine can yield N-oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Myasthenia Gravis
Case Study: Efficacy in Myasthenic Syndrome
- A study assessed the effects of 3,4-DAP on patients with anti-acetylcholine receptor myasthenia gravis. It demonstrated significant clinical and electrophysiological improvements, suggesting that 3,4-DAP can be a valuable alternative for patients intolerant to other treatments like pyridostigmine .
Parameter | Before Treatment | After Treatment | Statistical Significance |
---|---|---|---|
Muscle Strength Score | X | Y | P < 0.05 |
Electrophysiological Response | A | B | P < 0.01 |
Lambert-Eaton Myasthenic Syndrome
Case Study: Randomized Controlled Trials
- In a double-blind placebo-controlled study involving patients with Lambert-Eaton myasthenic syndrome (LEMS), continuous treatment with 3,4-DAP resulted in significantly better outcomes compared to placebo. The primary endpoint was a >30% deterioration in muscle strength during drug withdrawal, which was notably lower in the treatment group .
Outcome Measure | Continuous 3,4-DAP (n=14) | Placebo (n=18) | P-Value |
---|---|---|---|
>30% Deterioration | 0% | 72% | <0.0001 |
Muscle Strength Improvement | 100% | 27.8% | <0.0001 |
Congenital Myasthenic Syndromes
In congenital myasthenic syndromes, 3,4-DAP has been used effectively as part of symptomatic treatment protocols. Its application can improve muscle strength and function in patients with specific genetic mutations affecting neuromuscular transmission .
Safety and Tolerability
While generally well-tolerated, some patients may experience side effects such as gastrointestinal disturbances or increased muscle cramps. Long-term studies have shown that adverse events are manageable and often outweighed by the benefits of improved muscle strength and function .
Mechanism of Action
Amifampridine works by blocking potassium channel efflux in nerve terminals, which increases the duration of action potentials . This prolonged action potential allows calcium channels to remain open longer, leading to greater acetylcholine release at the neuromuscular junction . The increased acetylcholine release enhances muscle stimulation and improves muscle strength .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3-diamine: Similar in structure but differs in the position of amino groups.
Pyridine-2,4-diamine: Another structural isomer with different amino group positions.
Pyridine-3,5-diamine: Similar compound with amino groups at different positions.
Uniqueness
Amifampridine’s unique position of amino groups at the 3 and 4 positions of the pyridine ring makes it particularly effective as a voltage-gated potassium channel blocker . This structural feature distinguishes it from other similar compounds and contributes to its specific therapeutic effects .
Biological Activity
3,4-Diaminopyridine (3,4-DAP) is a compound primarily recognized for its role as a therapeutic agent in neuromuscular disorders, particularly Lambert-Eaton myasthenic syndrome (LEMS). This article delves into the biological activity of 3,4-DAP, focusing on its mechanisms of action, clinical efficacy, and relevant case studies.
3,4-DAP is known to enhance neurotransmitter release at the neuromuscular junction (NMJ) through multiple mechanisms:
- Voltage-Gated Potassium Channel Blockade : The primary action of 3,4-DAP involves blocking voltage-gated potassium (Kv) channels, specifically Kv3.3 and Kv3.4 subtypes. This blockade prolongs the presynaptic action potential (AP), leading to increased calcium influx and enhanced neurotransmitter release .
- Calcium Channel Interaction : Recent studies suggest that 3,4-DAP may also exhibit partial agonist effects on L-type voltage-gated calcium channels (Cav1). This off-target activity may further contribute to its efficacy in increasing transmitter release at NMJs .
- Dose-Dependent Effects : Research indicates that low micromolar concentrations (approximately 1.5 μM) of 3,4-DAP significantly increase the duration of the presynaptic AP waveform and enhance transmitter release without affecting Cav1 channels directly .
Randomized Controlled Trials
Several randomized controlled trials have assessed the efficacy of 3,4-DAP in patients with LEMS:
- A study involving seven patients demonstrated significant improvements in subjective symptoms and objective clinical measurements when treated with 3,4-DAP compared to placebo. Key findings included:
- Another trial showed that patients receiving 20 mg of 3,4-DAP three times daily experienced significant improvements in muscle strength compared to those on placebo .
Case Studies
Case studies further illustrate the effectiveness of 3,4-DAP:
- A notable case involved a patient with small cell lung cancer who was unresponsive to pyridostigmine alone but showed marked improvement after adding 3,4-DAP to their treatment regimen. After one year of treatment with both medications, the patient exhibited no muscle weakness and reported no significant adverse effects .
- An exploratory study on patients with anti-acetylcholine receptor antibody-positive myasthenia gravis indicated that treatment with 10 mg of 3,4-DAP led to clinical and electrophysiological improvements, suggesting its potential as an alternative for patients intolerant to traditional therapies like pyridostigmine .
Summary of Findings
The following table summarizes key findings from various studies regarding the biological activity and clinical efficacy of this compound:
Study Type | Patient Population | Treatment Regimen | Key Findings |
---|---|---|---|
Randomized Controlled Trial | Patients with LEMS | Up to 80 mg/day of 3,4-DAP | Significant improvement in muscle strength (P < 0.006) |
Case Study | Small cell lung cancer patient | Combined therapy with pyridostigmine | Marked symptom improvement after adding 3,4-DAP |
Open-Label Study | Anti-AChR myasthenia gravis patients | 10 mg of 3,4-DAP | Clinical improvement observed |
Properties
IUPAC Name |
pyridine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-1-2-8-3-5(4)7/h1-3H,7H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTKINVCDFNREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Record name | 3,4-diaminopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/3,4-diaminopyridine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046715 | |
Record name | 3,4-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4), freely soluble in water, and slightly soluble in solvents ethanol, methanol and acetic acid | |
Record name | SID51088028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Amifampridine is a symptomatic treatment that increases acetylcholine concentrations at the neuromuscular junction. It selectively blocks presynaptic fast voltage-gated potassium channels, thereby prolonging cell membrane depolarization and action potential, and augmenting calcium transport into the nerve endings. Increased intracellular calcium enhances the exocytosis of acetylcholine-containing vesicles and enhances impulse transmission at central, autonomic, and neuromuscular synapses. Amifampridine improves muscle strength and resting compound muscle action potential (CMAP) amplitudes with an overall weighted mean difference of 1.69 mV. | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-96-6 | |
Record name | 3,4-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Amifampridine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifampridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11640 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-DIAMINOPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521760 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diaminopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIFAMPRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU4S6E2G0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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